molecular formula C21H21FN2O4S2 B12197239 2-(4-fluorophenyl)-N-[(2E)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

2-(4-fluorophenyl)-N-[(2E)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

Cat. No.: B12197239
M. Wt: 448.5 g/mol
InChI Key: XHLAPHOKSAZYHF-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-[(2E)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-[(2E)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl and methoxybenzyl groups. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions could be used to modify the functional groups attached to the thiazole ring.

    Substitution: The aromatic rings in the compound may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of catalysts like palladium on carbon or bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the exploration of new reaction pathways and mechanisms.

Biology

Biologically, thiazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities, potentially leading to the development of new therapeutic agents.

Medicine

In medicine, the compound might be explored for its potential as a drug candidate. Its interactions with biological targets could be studied to understand its mechanism of action and therapeutic potential.

Industry

Industrially, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[(2E)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide would depend on its specific biological activity. Generally, thiazole derivatives may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole, benzothiazole, and thiazolidine.

    Fluorophenyl Compounds: Compounds such as 4-fluorophenylalanine and 4-fluorophenylacetic acid.

    Methoxybenzyl Compounds: Compounds like 4-methoxybenzyl alcohol and 4-methoxybenzyl chloride.

Uniqueness

What sets 2-(4-fluorophenyl)-N-[(2E)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide apart is its unique combination of functional groups and structural features. This combination may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H21FN2O4S2

Molecular Weight

448.5 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-[3-[(4-methoxyphenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide

InChI

InChI=1S/C21H21FN2O4S2/c1-28-17-8-4-15(5-9-17)11-24-18-12-30(26,27)13-19(18)29-21(24)23-20(25)10-14-2-6-16(22)7-3-14/h2-9,18-19H,10-13H2,1H3

InChI Key

XHLAPHOKSAZYHF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C3CS(=O)(=O)CC3SC2=NC(=O)CC4=CC=C(C=C4)F

Origin of Product

United States

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